molecular formula C18H18N6O2S B6558924 N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1170886-23-3

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B6558924
CAS RN: 1170886-23-3
M. Wt: 382.4 g/mol
InChI Key: NIXTXZXLWOQITH-UHFFFAOYSA-N
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Description

The compound “N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The benzothiazole moiety is known for its pharmaceutical and biological activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various methods, including X-ray single-crystal data and theoretical calculations using density functional theory (DFT) . These methods allow for the prediction of the compound’s geometric structure and electronic properties .


Chemical Reactions Analysis

While specific chemical reactions involving the requested compound were not found in the available literature, benzothiazole compounds are known to undergo various reactions. For instance, they can react with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .

Future Directions

Benzothiazole compounds have significant potential in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on exploring the synthesis, properties, and applications of new benzothiazole derivatives, including the requested compound.

properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-10-7-14(23(3)21-10)17(25)20-16-8-11(2)22-24(16)18-19-13-6-5-12(26-4)9-15(13)27-18/h5-9H,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXTXZXLWOQITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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